SR31527 (塩化物)

概要

説明

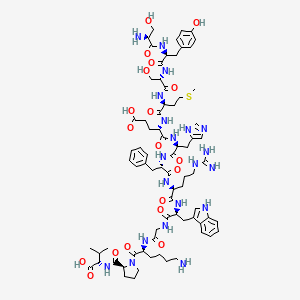

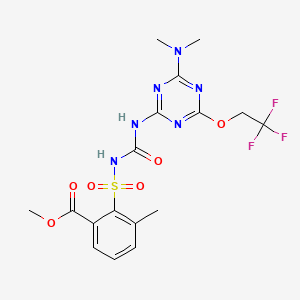

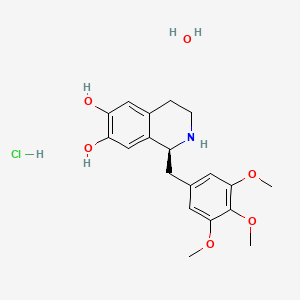

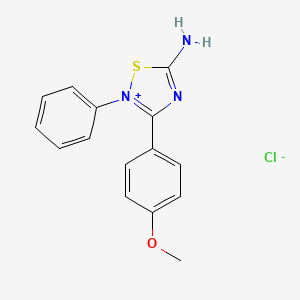

The compound “5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride” is likely a heterocyclic compound due to the presence of a tiadiazolium ring. This ring is a five-membered ring containing two nitrogen atoms and one sulfur atom . The compound also contains phenyl groups and a methoxy group, which are common in many organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of nitrogen and oxygen atoms, and it might exhibit resonance due to the conjugated system of pi bonds in the tiadiazolium and phenyl rings .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amino group (-NH2) is a common site of reactivity in many chemical reactions. The tiadiazolium ring might also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it might have a certain melting point, boiling point, solubility in various solvents, and specific optical rotation .科学的研究の応用

KIFC1 の阻害

SR31527 は、キネシン様タンパク質 KIFC1 の強力な阻害剤であり、IC50 値は 6.6 µM です . KIFC1 は、がん細胞の中心体クラスター形成に重要な役割を果たしますが、正常細胞には必須ではありません . したがって、KIFC1 を標的とすることは、がん細胞の選択的殺傷に対する新しい洞察を提供する可能性があります .

KIFC1 のアロステリック部位への結合

SR31527 は、微小管を介することなく、KIFC1 のアロステリック部位に直接結合します . これは、SR31527 を使用して、KIFC1 の選択的阻害剤を開発できることを示唆しています .

余剰中心体の双極性クラスター形成の予防

SR31527 は、トリプルネガティブ乳がん (TNBC) 細胞における余剰中心体の双極性クラスター形成を防ぎます . これは、細胞死につながる可能性があり、したがって、がん治療のための有望なアプローチとなる可能性があります .

細胞コロニー形成と生存率の低下

SR31527 は、TNBC 細胞のコロニー形成と生存率を大幅に低下させます . これは、SR31527 を使用してがん細胞の増殖を阻害できることを示唆しています .

正常細胞に対する低い細胞毒性

がん細胞への影響と比較して、SR31527 は正常線維芽細胞に対する細胞毒性が低いです . これは、SR31527 は、健康な細胞への損傷が少なくなる可能性があるため、がん治療のより安全な選択肢となる可能性があることを示唆しています .

作用機序

Target of Action

SR31527 (chloride), also known as SR31527 or 5-Amino-3-(4-methoxyphenyl)-2-phenyl-1,2,4-tiadiazolium chloride, is a potent inhibitor of KIFC1 . KIFC1, also known as kinesin-14a, is a molecular motor protein that plays a crucial role in mitosis .

Mode of Action

SR31527 (chloride) binds directly to KIFC1 with a Kd value of 25.4 nM . It inhibits the microtubule-stimulated KIFC1 ATPase activity . This interaction with KIFC1 results in the inhibition of KIFC1’s function, which is essential for the formation of bipolar spindles during cell division .

Biochemical Pathways

The primary biochemical pathway affected by SR31527 (chloride) is the cell cycle, specifically the mitotic phase. By inhibiting KIFC1, SR31527 (chloride) disrupts the formation of bipolar spindles, a critical step in mitosis . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in cancer cells that

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS.ClH/c1-19-13-9-7-11(8-10-13)14-17-15(16)20-18(14)12-5-3-2-4-6-12;/h2-10,16H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJBEEIZARNJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=[N+](SC(=N2)N)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

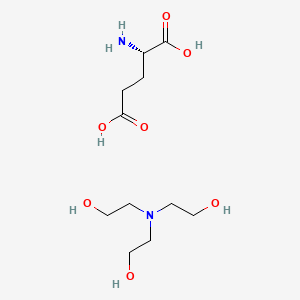

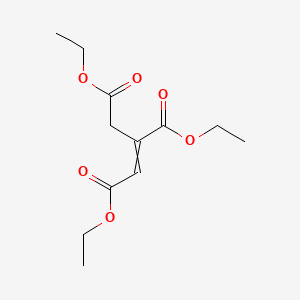

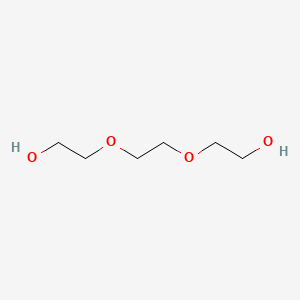

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

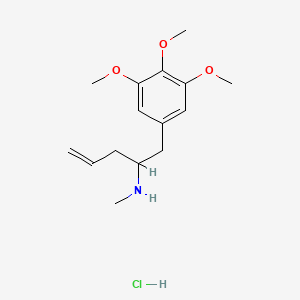

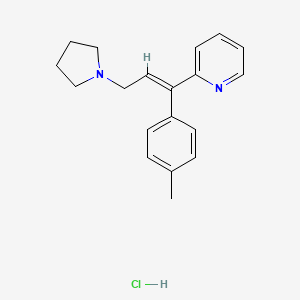

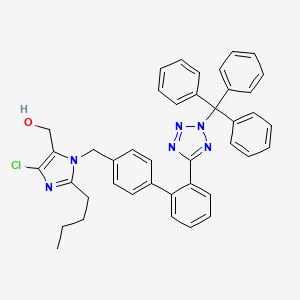

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。